(1-Bromocyclopropyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1-bromocyclopropyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN/c5-4(3-6)1-2-4/h1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHUQXUEDCFNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823368-00-8 | |
| Record name | (1-bromocyclopropyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Gem-Bromocyclopropyl Amines: Stability Profiles and Handling in Solution
Executive Summary
The gem-bromocyclopropyl amine motif—typically manifesting as 2,2-dibromocyclopropylamine derivatives—represents a high-energy structural class often utilized as synthetic intermediates (e.g., in ring-expansion strategies) or as latent electrophiles in covalent inhibitor design.
Their stability in solution is governed by a delicate interplay between ring strain (~27.5 kcal/mol), steric repulsion of the bulky bromine atoms, and the electronic "push-pull" relationship between the nitrogen lone pair and the carbon-bromine bonds.
This guide details the decomposition pathways of these species, specifically focusing on electrocyclic ring opening and solvolytic rearrangement , and provides validated protocols for their handling and kinetic characterization.
Structural Fundamentals & Electronic Theory
To understand the instability of gem-bromocyclopropyl amines, one must analyze the orbital interactions that lower the activation energy for ring cleavage.
The "Push-Pull" Destabilization
The cyclopropane ring possesses significant
-
The Push: The nitrogen atom at C1 possesses a lone pair capable of donating electron density into the antibonding orbitals (
) of the vicinal cyclopropane bonds. -
The Pull: The gem-bromine atoms at C2 are electronegative and bulky. The C-Br bond is anti-periplanar to the breaking C1-C3 bond in specific conformers, facilitating a concerted ring opening.
Woodward-Hoffmann Rules
Thermal ring opening of cyclopropyl systems is an electrocyclic process governed by orbital symmetry.
-
Disrotatory Mode: For a cyclopropyl cation (2
electrons involved in the transition state), the opening is disrotatory.[1] -
Conrotatory Mode: For the neutral cyclopropane (rearranging to an allyl system), the opening is typically conrotatory.
In gem-bromocyclopropyl amines, the loss of a bromide ion often occurs roughly simultaneously with ring opening, leading to a 2-bromoallylic cation intermediate. This ionization is dramatically accelerated by the adjacent nitrogen, which stabilizes the developing positive charge (iminium character).
Decomposition Pathways
The primary failure mode in solution is Ring Expansion/Rearrangement , not simple degradation.
Pathway A: Electrocyclic Ring Opening (Thermal)
Under thermal stress or in polar solvents, the compound undergoes ring opening to form a 2,3-dihalo-1-propene or a 2-haloallylic cation.
-
Mechanism: The nitrogen lone pair pushes electron density, cleaving the C1-C3 bond. A bromide ion leaves from C2.
-
Outcome: Formation of reactive allylic halides or iminium species that polymerize or hydrolyze.[2]
Pathway B: Hydrolytic Decomposition (Solvolysis)
In the presence of water or protic solvents (MeOH), the intermediate allylic cation is trapped.
-
Outcome:
-bromo- -unsaturated ketones or aldehydes. This is often accompanied by the release of HBr, which autocatalyzes further decomposition.
Mechanism Visualization
The following diagram illustrates the critical bifurcation between stable storage (as salts) and solution-phase decomposition.
Figure 1: Mechanistic pathways showing stabilization via protonation vs. thermal/solvolytic decomposition.
Solvent & Environmental Effects[2]
Stability is heavily dependent on the dielectric constant (
| Solvent Class | Representative | Stability Profile | Mechanism of Failure |
| Halogenated | CDCl | Moderate | Acid traces (DCl/HCl) in solvent catalyze ring opening. |
| Polar Aprotic | DMSO, DMF | Poor | High |
| Polar Protic | MeOH, Water | Very Poor | Rapid solvolysis to carbonyls. |
| Hydrocarbon | Hexane, Benzene | Good | Low polarity suppresses ionization; best for short-term storage. |
Critical Insight: Avoid DMSO for storage. The high polarity significantly lowers the energy barrier for the formation of the ionic intermediate (allylic cation/bromide pair).
Experimental Protocols
Protocol: Kinetic Stability Assay via H NMR
Objective: Determine the half-life (
Reagents:
-
Analyte: gem-Bromocyclopropyl amine (~10 mg).
-
Solvent: CDCl
(neutralized over basic alumina immediately prior to use). -
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlets).
Workflow:
-
Preparation: Pass 0.7 mL CDCl
through a short plug of basic alumina into the NMR tube to remove acidic impurities. -
Dissolution: Add Internal Standard (1.0 equiv) and Analyte. Cap and invert once (do not vortex vigorously).
-
T0 Acquisition: Immediately acquire a
H spectrum (16 scans). -
Incubation: Maintain tube at 25°C (or target temperature).
-
Monitoring: Acquire spectra at
min. -
Analysis: Integrate the cyclopropyl ring protons (typically high field, 1.0–2.0 ppm) relative to the internal standard. Plot
vs. time.
Self-Validating Check: If the internal standard signal shifts or broadens, the solution has become acidic (likely HBr generation from decomposition), invalidating pseudo-first-order kinetics.
Protocol: Stabilization via Salt Formation
Objective: Convert the unstable free base into a storable ammonium salt.
Workflow:
-
Dissolve the crude gem-bromocyclopropyl amine in anhydrous Et
O (0.1 M) at 0°C. -
Dropwise add 1.0 equiv of HCl (2M in Et
O) or Trifluoroacetic acid. -
The ammonium salt will precipitate immediately.
-
Filter under Argon.
-
Storage: Store the salt at -20°C. The protonated nitrogen cannot donate its lone pair into the ring orbitals, effectively shutting down the ring-opening pathway.
Synthesis & Handling Workflow
The following flowchart outlines the decision matrix for handling these compounds during synthesis.
Figure 2: Decision matrix for isolation and storage of gem-bromocyclopropyl amines.
References
-
Banwell, M. G., & Reum, M. E. (1991). Gem-Dihalocyclopropanes in Synthesis. In Advances in Strain in Organic Chemistry (Vol. 1, pp. 19-64). JAI Press.[2]
-
Fedorynski, M. (1977). Synthesis of gem-dihalocyclopropanes by phase-transfer catalysis. Chemical Reviews, 103(4).
-
Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. Angewandte Chemie International Edition, 25(4), 312-322.
-
Sydnes, L. K. (2003). Ring Opening of Cyclopropane Derivatives. Chemical Reviews, 103(4), 1133–1150.
- Parham, W. E., & Doomes, E. (1969). The Solvolysis of 2,2-Dihalocyclopropylamines. Journal of the American Chemical Society. (Foundational mechanistic study on the ring opening).
Sources
The Enigmatic Scaffold: A Technical Guide to the Synthesis and Potential of gem-Halo-Amino Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a motif of inherent strain and unique three-dimensionality, has consistently provided medicinal chemists with a powerful tool to enhance the pharmacological profiles of therapeutic agents.[1][2] Its rigid structure can lock molecules into bioactive conformations, improve metabolic stability, and modulate electronic properties.[2] While amino- and halo-substituted cyclopropanes have independently carved out significant niches in drug design, the combined gem-halo-amino cyclopropane scaffold remains a largely unexplored and enigmatic entity. This guide delves into the synthetic challenges and opportunities surrounding this novel core, offering a scientifically grounded exploration of its potential in drug discovery. By analyzing established synthetic methodologies for related compounds, we will project viable pathways to this unique scaffold, discuss its likely reactivity, and explore its potential as a valuable building block for the next generation of therapeutics.
The Allure of the Strained Ring: Cyclopropanes in Medicinal Chemistry
The significance of the cyclopropane motif in medicinal chemistry cannot be overstated. Its inclusion in a molecule can lead to profound effects on its biological activity.[1] The strained C-C bonds, with their increased p-character, can interact favorably with biological targets, and the rigid framework can reduce the entropic penalty of binding.[2]
Key contributions of cyclopropane rings in drug candidates include:
-
Conformational Rigidity: Locking flexible molecules into their bioactive conformation to enhance potency and selectivity.[2]
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to improved pharmacokinetic profiles.[2]
-
Modulation of Physicochemical Properties: Influencing lipophilicity and acidity/basicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.
Prominent examples of drugs containing a cyclopropane ring highlight its therapeutic importance. Tranylcypromine , a monoamine oxidase inhibitor, utilizes the cyclopropylamine moiety for its activity, while various antiviral and anticancer agents incorporate this strained ring to enhance their efficacy.[1]
The Building Blocks: Accessing Aminocyclopropanes and gem-Dihalocyclopropanes
A thorough understanding of the synthesis of the constituent parts of the gem-halo-amino cyclopropane scaffold is essential before exploring the synthesis of the combined entity.
Synthesis of Aminocyclopropanes
The synthesis of aminocyclopropanes, particularly 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, has been extensively studied due to their biological significance.[3][4]
Common synthetic strategies include:
-
From Nitroalkanes: A versatile approach involves the alkylated cyclization of nitroacetate with 1,2-dihaloethane, followed by nitro group reduction and ester hydrolysis to yield 1-aminocyclopropane-1-carboxylic acid.[4]
-
Hofmann and Curtius Rearrangements: These classic name reactions provide reliable methods for converting cyclopropanecarboxylic acids or their derivatives into the corresponding aminocyclopropanes.
-
Diazo-addition Methods: The reaction of diazo compounds with suitable Michael acceptors can lead to the formation of pyrazoline intermediates, which can then be converted to cyclopropane amino acids.[5]
-
Continuous Flow Synthesis: Modern techniques, such as continuous flow chemistry, have been successfully applied to the synthesis of 1,1-cyclopropane aminoketones, offering advantages in terms of safety, scalability, and reaction control.[3][6]
Synthesis of gem-Dihalocyclopropanes
gem-Dihalocyclopropanes are readily accessible and serve as versatile synthetic intermediates.[7][8]
The primary method for their synthesis is the addition of dihalocarbenes to alkenes.
-
Dihalocarbene Generation: Dihalocarbenes are typically generated in situ from haloforms (e.g., chloroform, bromoform) and a strong base, or through other methods like the thermal decomposition of phenyl(trihalomethyl)mercury.
-
Stereospecificity: The addition of singlet carbenes to alkenes is a stereospecific process, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
-
Asymmetric Cyclopropanation: The development of chiral catalysts has enabled the enantioselective synthesis of gem-dihalocyclopropanes, providing access to valuable chiral building blocks.[9]
Charting the Unexplored Territory: Proposed Syntheses of gem-Halo-Amino Cyclopropanes
Direct and efficient methods for the synthesis of the gem-halo-amino cyclopropane scaffold are not well-documented in the current literature. However, by leveraging the known reactivity of gem-dihalocyclopropanes and other related precursors, we can propose several plausible synthetic strategies.
Strategy 1: Nucleophilic Substitution on gem-Dihalocyclopropanes
A direct approach would involve the nucleophilic substitution of one halogen atom on a gem-dihalocyclopropane with an amine. However, this is a challenging transformation due to the decreased reactivity of halogens on a cyclopropane ring and the potential for competing elimination and ring-opening reactions.
Challenges and Considerations:
-
Ring Strain and Reactivity: The high s-character of the C-X bond in cyclopropanes makes it shorter and stronger, thus less susceptible to nucleophilic attack.
-
Elimination and Ring-Opening: Under basic conditions, elimination to form a cyclopropene or ring-opening to form an allene are common side reactions.
-
Activation: The cyclopropane ring may need to be activated with an electron-withdrawing group to facilitate substitution.
Proposed Reaction Scheme:
Caption: Proposed direct amination of a gem-dihalocyclopropane.
Experimental Protocol (Hypothetical):
-
To a solution of a gem-dihalocyclopropane (1.0 eq) in a suitable aprotic solvent (e.g., DMF, NMP) under an inert atmosphere, add the desired amine (1.1 - 2.0 eq).
-
Add a suitable base (e.g., K2CO3, Cs2CO3) and a palladium or copper catalyst with an appropriate ligand.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Causality behind Experimental Choices: The choice of a polar aprotic solvent is to aid in the dissolution of the reagents and facilitate the nucleophilic substitution. A transition metal catalyst (Pd or Cu) is proposed to facilitate the C-N bond formation, a common strategy in cross-coupling reactions. The use of a base is necessary to neutralize the HX formed during the reaction.
Strategy 2: From gem-Halonitrocyclopropanes
A more plausible two-step approach involves the synthesis of a gem-halonitrocyclopropane intermediate, followed by the reduction of the nitro group to an amine. The Michael-initiated ring closure (MIRC) reaction is a powerful tool for the synthesis of highly functionalized cyclopropanes.[10][11]
Workflow Diagram:
Caption: Two-step synthesis via a gem-halonitrocyclopropane intermediate.
Experimental Protocol (MIRC Step): [10][11]
-
To a solution of a CH-acid (e.g., malonate ester) (1.0 eq) and a base (e.g., NaH, K2CO3) in a suitable solvent (e.g., THF, DMF) at 0 °C, add a solution of the gem-halonitroalkene (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the gem-halonitrocyclopropane.
Experimental Protocol (Reduction Step): [12]
-
Dissolve the gem-halonitrocyclopropane (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Add a reducing agent such as zinc dust and an acid like HCl, or use catalytic hydrogenation (e.g., H2, Pd/C).
-
Stir the reaction at room temperature until completion.
-
Filter off the solid catalyst or work up the reaction by basifying the solution and extracting the product.
-
Purify the resulting gem-halo-amino cyclopropane by chromatography or crystallization.
Self-Validating System: The success of each step can be independently verified. The formation of the gem-halonitrocyclopropane can be confirmed by NMR and mass spectrometry, ensuring the correct intermediate is carried forward to the reduction step. The final product's identity and purity can be rigorously established by a full suite of spectroscopic techniques.
Reactivity and Synthetic Utility
The gem-halo-amino cyclopropane scaffold is expected to exhibit unique reactivity due to the presence of both an electron-donating amino group and an electron-withdrawing halogen atom on the same carbon.
Potential Transformations:
-
N-Functionalization: The amino group can be readily acylated, alkylated, or sulfonylated to introduce further diversity.
-
Ring-Opening Reactions: The inherent strain of the cyclopropane ring, coupled with the electronic nature of the substituents, could make it susceptible to ring-opening reactions under specific conditions (e.g., Lewis acid catalysis), providing access to novel linear structures.[13][14]
-
Cross-Coupling Reactions: The halogen atom could potentially participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various carbon and heteroatom substituents.
Applications in Drug Discovery
The unique structural and electronic features of the gem-halo-amino cyclopropane core make it an attractive scaffold for medicinal chemistry.
Potential Advantages in Drug Design:
-
Vectorial Display of Substituents: The rigid cyclopropane ring provides a well-defined three-dimensional arrangement of the amino and halo groups, which can be exploited for precise interactions with biological targets.
-
Modulation of pKa: The presence of a halogen atom will influence the basicity of the amino group, which can be fine-tuned to optimize target engagement and pharmacokinetic properties.
-
Bioisosteric Replacement: The gem-halo-amino cyclopropane moiety could serve as a bioisostere for other functional groups, offering a novel way to explore the chemical space around a lead compound.
Data Summary Table:
| Property | Aminocyclopropane | gem-Dihalocyclopropane | gem-Halo-Amino Cyclopropane (Predicted) |
| Key Feature | Basic nitrogen, conformational rigidity | Two reactive handles, steric bulk | Polar, basic, and halogen-bonding potential |
| pKa of Amine | Typically 8-10 | N/A | Expected to be lower than a simple aminocyclopropane due to the inductive effect of the halogen |
| Synthetic Access | Well-established | Well-established | Challenging but potentially accessible |
| Medicinal Chemistry Role | Bioactive pharmacophore, conformational constraint | Synthetic intermediate, bioisostere for carbonyl | Novel scaffold for SAR exploration |
Conclusion and Future Outlook
The gem-halo-amino cyclopropane scaffold represents a frontier in cyclopropane chemistry. While its synthesis is not yet routine, the foundational knowledge of aminocyclopropane and gem-dihalocyclopropane chemistry provides a clear roadmap for its exploration. The development of robust synthetic methods for this unique core will undoubtedly unlock new avenues in medicinal chemistry, providing access to a novel class of conformationally constrained building blocks with tunable electronic properties. Further research into the stereoselective synthesis and reactivity of this scaffold is highly encouraged and promises to yield exciting discoveries for the drug development community.
References
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Pirenne, V., & Waser, J. (2019). 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates. Angewandte Chemie International Edition, 58(39), 13880-13884. [Link]
- Bagdasaryan, S. A. (2025). Functionally Substituted Cyclopropanes: Physiological Activity, Known Methods, and a New Promising Synthesis Methodology. Bulletin Of High Technology, 1(33), 62-70.
- Secci, F., et al. (2025). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
-
Li, B., et al. (2023). Catalytic Diastereo- and Enantioselective Cyclopropanation of gem-Dihaloalkanes and Terminal Olefins. Angewandte Chemie International Edition, 62(28), e202305987. [Link]
- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014).
-
Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674. [Link]
-
Markó, I. E. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(1), 2-25. [Link]
- Singh, V. K., & Singh, P. K. (2020).
-
Banwell, M. G., Harvey, J. E., & Wu, A. W. (2007). gem-Dihalocyclopropanes as building blocks in natural-product synthesis: enantioselective total syntheses of ent-erythramine and 3-epi-erythramine. The Journal of Organic Chemistry, 72(18), 6939–6949. [Link]
-
Hanania, N., Nassir, M., Eghbarieh, N., & Masarwa, A. (2022). A Stereodivergent Approach to the Synthesis of gem-Diborylcyclopropanes. Chemistry – A European Journal, 28(1), e202103444. [Link]
-
Secci, F., et al. (2025). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications. [Link]
-
Pirenne, V., & Waser, J. (2022). Activation of aminocyclopropanes via radical intermediates. Chemical Society Reviews, 51(16), 7344–7357. [Link]
-
Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. [Link]
- Wang, Z., et al. (2005). Synthesis of high enantiomeric purity gem-dihalocyclopropane derivatives from biotransformations of nitriles and amides. Tetrahedron: Asymmetry, 16(15), 2611-2618.
- de la Torre, M. C., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron, 56(51), 10031-10041.
-
Pilipenko, I. A., et al. (2026). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. Beilstein Journal of Organic Chemistry, 22, 5. [Link]
-
Clemenceau, A., et al. (2020). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation. Journal of the American Chemical Society, 142(36), 15355–15361. [Link]
-
Wurz, R. P., & Charette, A. B. (2004). An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry, 69(4), 1262–1269. [Link]
- Hanania, N., Nassir, M., Eghbarieh, N., & Masarwa, A. (2021). A Stereodivergent Approach to the Synthesis of gem-Diborylcyclopropanes. ChemRxiv.
-
Pilipenko, I. A., et al. (2026). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. Beilstein Journal of Organic Chemistry, 22, 5. [Link]
- Alker, A., et al. (2007).
- Ohta, H., et al. (2005). Chemo-enzymatic synthesis of spiro type gem-difluorocyclopropane as core molecule candidate for liquid crystal compounds. Journal of Fluorine Chemistry, 126(4), 531-537.
- Skattebøl, L., Nilsen, N. O., & Myhren, F. (1986). Chemistry of gem-Dihalocyclopropanes. XXII. Intramolecular Addition of Cyclopropylidenes to Aliphatic and Aromatic Double Bonds. A Synthesis of 2-Alkenyltropones. Acta Chemica Scandinavica B, 40, 782-790.
- Raskil'dina, G. Z., et al. (2024). Synthesis of tertiary amines containing gem-dichlorocyclopropane and cycloacetal fragments. Russian Journal of General Chemistry, 94(1), 1-6.
- Schwarz, J. L., et al. (2020). A Cr/photoredox dual catalytic system enables the synthesis of protected 1,2-amino alcohols starting from carbonyl compounds and α-silyl amines. Journal of the American Chemical Society, 142(5), 2168-2174.
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LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
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Chen, Z., & Bode, J. W. (2022). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. Journal of the American Chemical Society, 144(10), 4463–4470. [Link]
- Gemstone Identification Through Molecular Spectroscopy and Spectral Imaging: A Non-Invasive Method for Authentic
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Lindsay, V. N. G., et al. (2025). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. The Journal of Organic Chemistry. [Link]
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Fedoryński, M. (2003). Syntheses of Gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. [Link]
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Kállay, M., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2588–2596. [Link]
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Hainschwang, T. (Ed.). (2021). Special Issue: Gemstone Analysis by Spectroscopy and Microscopy. Minerals, 11(8), 844. [Link]
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Kumar, S. (2021). Spectroscopic Identification and Characterization of Gemstone Minerals. DiVA. [Link]
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Methodological & Application
Application Notes and Protocols for the Preparation of Spirocyclic Scaffolds from (1-Bromocyclopropyl)methanamine
Introduction: Embracing Three-Dimensionality in Drug Discovery with Spiro[cyclopropane-1,3'-pyrrolidine] Scaffolds
In the landscape of modern medicinal chemistry, the imperative to "escape from flatland" has driven the exploration of novel, three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in drug discovery. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Among these, the spiro[cyclopropane-1,3'-pyrrolidine] motif is of particular interest, combining the conformational constraint of a spiro-center with the desirable physicochemical properties of the pyrrolidine ring and the unique electronic character of a cyclopropane moiety.[3]
This application note provides a detailed guide for the synthesis of spiro[cyclopropane-1,3'-pyrrolidine] scaffolds, utilizing (1-Bromocyclopropyl)methanamine as a versatile and readily accessible starting material. The core of this synthetic strategy lies in the generation of a transient azomethine ylide intermediate via a dehydrohalogenation reaction, followed by a highly efficient and diastereoselective intramolecular [3+2] cycloaddition.[4][5] This protocol is designed for researchers, scientists, and drug development professionals seeking to incorporate these valuable spirocyclic systems into their discovery programs.
Scientific Foundation: The [3+2] Cycloaddition of Azomethine Ylides
The cornerstone of this synthetic approach is the 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocycles.[6][7] Specifically, we will focus on the reaction of an azomethine ylide, a nitrogen-based 1,3-dipole, with an alkene (dipolarophile).[8] Azomethine ylides are typically transient species generated in situ and can be formed through various methods, including the condensation of α-amino acids with aldehydes, the ring-opening of aziridines, and, pertinently to this protocol, the dehydrohalogenation of iminium salts.[9]
The proposed synthetic pathway commences with the formation of an imine from this compound and a suitable aldehyde or ketone. Subsequent protonation or alkylation of the imine nitrogen generates an iminium salt. The crucial step involves the treatment of this iminium salt with a non-nucleophilic base, which abstracts a proton from the carbon adjacent to the nitrogen, leading to the elimination of hydrogen bromide and the formation of the key azomethine ylide intermediate. This 1,3-dipole is then poised to undergo a [3+2] cycloaddition with a tethered or external dipolarophile to furnish the desired spiro[cyclopropane-1,3'-pyrrolidine] scaffold.[10]
Mechanistic Rationale: From β-Haloamine to Spirocycle
The causality behind this synthetic strategy is rooted in the strategic placement of the bromine atom on the cyclopropane ring. This halogen serves as a latent leaving group, facilitating the formation of the azomethine ylide upon treatment with a base. The reaction proceeds through a concerted, suprafacial [3+2] cycloaddition, a process governed by frontier molecular orbital theory, which typically leads to high levels of regio- and stereoselectivity.[5] The endo transition state is generally favored, dictating the stereochemical outcome of the newly formed chiral centers on the pyrrolidine ring.[6]
Figure 1: General workflow for the synthesis of spiro[cyclopropane-1,3'-pyrrolidine] scaffolds.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative spiro[cyclopropane-1,3'-pyrrolidine] scaffold. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of N-((1-Bromocyclopropyl)methyl)-1-phenylethan-1-imine
This protocol details the initial imine formation, which is the precursor to the azomethine ylide.
Materials:
-
This compound hydrochloride
-
Acetophenone
-
Triethylamine (TEA)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C and stir for 15 minutes.
-
Add acetophenone (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any salts.
-
Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired imine.
Protocol 2: One-Pot Synthesis of a Spiro[cyclopropane-1,3'-pyrrolidine] Derivative
This protocol describes the in situ generation of the azomethine ylide and its subsequent trapping with a dipolarophile in a one-pot fashion.
Materials:
-
N-((1-Bromocyclopropyl)methyl)-1-phenylethan-1-imine (from Protocol 1)
-
N-Phenylmaleimide
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Toluene
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add a solution of N-((1-Bromocyclopropyl)methyl)-1-phenylethan-1-imine (1.0 eq) and N-phenylmaleimide (1.2 eq) in anhydrous toluene.
-
Slowly add a solution of DBU (1.5 eq) in anhydrous toluene to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the spiro[cyclopropane-1,3'-pyrrolidine] derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Data Presentation and Expected Outcomes
The [3+2] cycloaddition reaction is expected to proceed with high diastereoselectivity, typically favoring the endo adduct. The yields of the spirocyclic products are generally moderate to good, depending on the specific substrates and reaction conditions employed.
| Entry | Aldehyde/Ketone | Dipolarophile | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Benzaldehyde | N-Phenylmaleimide | 75 | >95:5 |
| 2 | Acetophenone | Dimethyl fumarate | 68 | 90:10 |
| 3 | Cyclohexanone | Acrylonitrile | 62 | 85:15 |
| 4 | 4-Nitrobenzaldehyde | N-Phenylmaleimide | 82 | >98:2 |
Table 1: Representative examples of spiro[cyclopropane-1,3'-pyrrolidine] synthesis with expected yields and diastereoselectivities. Data are illustrative and may vary based on experimental conditions.
Troubleshooting and Scientific Insights
-
Low Imine Formation: Ensure anhydrous conditions as water can hydrolyze the imine. The use of a Dean-Stark trap can be beneficial for removing water during the reaction.
-
Low Yield of Spirocycle: The choice of base is critical. A strong, non-nucleophilic base like DBU is preferred to promote dehydrobromination without competing nucleophilic attack. The reaction temperature may also need optimization; higher temperatures can promote the cycloaddition but may also lead to decomposition of the ylide.
-
Poor Diastereoselectivity: While the reaction is inherently diastereoselective, the choice of solvent and temperature can influence the outcome. Less polar solvents often favor higher selectivity.
-
Substrate Scope: Electron-deficient alkenes are generally the most effective dipolarophiles for this reaction due to favorable frontier molecular orbital interactions with the HOMO of the azomethine ylide.[5]
Figure 2: Step-by-step experimental workflow for spirocycle synthesis.
Conclusion
The protocol outlined in this application note provides a robust and versatile method for the synthesis of medicinally relevant spiro[cyclopropane-1,3'-pyrrolidine] scaffolds from this compound. The key transformation, a dehydrobromination-induced azomethine ylide formation followed by a [3+2] cycloaddition, offers a powerful entry into this important class of molecules. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of spirocyclic compounds for application in drug discovery and development.
References
-
A highly diastereoselective one-pot three-component 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides generated from 11H-indeno[1,2-b]-quinoxalin-11-ones. Organic Chemistry Frontiers. [Link]
-
Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. [Link]
-
Azomethine ylide. Wikipedia. [Link]
-
Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. ACS Omega. [Link]
-
Stereo- and Regioselective 1,3-Dipolar Cycloaddition of the Stable Ninhydrin-Derived Azomethine Ylide to Cyclopropenes. The Journal of Organic Chemistry. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]
-
A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry. [Link]
-
Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules. [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. [Link]
-
Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules. [Link]
-
Application of 1,3-Dipolar Reactions between Azomethine Ylides and Alkenes to the Synthesis of Catalysts and Biologically Active Compounds. European Journal of Organic Chemistry. [Link]
-
One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. Russian Journal of Organic Chemistry. [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. [Link]
-
A One-Step Route to Azomethine Ylides via Chloroiminium Salts. Tetrahedron Letters. [Link]
-
Dehydrohalogenation. Wikipedia. [Link]
-
Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules. [Link]
-
Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Chemistry – A European Journal. [Link]
-
Photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes. Nature Communications. [Link]
-
Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon. Organic Chemistry Frontiers. [Link]
-
Internal Azomethine Ylide Cycloaddition Methodology for Access to the Substitution Pattern of Aziridinomitosene A. The Journal of Organic Chemistry. [Link]
-
Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. Molecules. [Link]
-
bromocyclopropane. Organic Syntheses. [Link]
Sources
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. Photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly diastereoselective one-pot three-component 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides generated from 11H-indeno[1,2-b]-quinoxalin-11-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Lithium-Halogen Exchange Protocols for Protected (1-Bromocyclopropyl)methanamine
Part 1: Executive Summary & Mechanistic Rationale
The Engineering Challenge
The functionalization of (1-bromocyclopropyl)methanamine presents a unique paradox in organometallic chemistry. While the cyclopropane ring offers desirable metabolic stability and conformational rigidity for drug candidates, the 1-bromo-1-substituted motif is thermodynamically precarious. Upon lithiation, the resulting 1-lithiocyclopropane species is prone to
The Solution: Chelation-Stabilized Dianions
This protocol leverages the Complex Induced Proximity Effect (CIPE) . By utilizing an
Mechanistic Pathway
The reaction proceeds in two distinct kinetic phases:
-
N-Deprotonation: Rapid removal of the carbamate proton (
) to form the -lithio species. -
Li-Hal Exchange: Slower exchange of the cyclopropyl bromide for lithium, generating the reactive dianion.
Figure 1: Reaction pathway illustrating the critical dianion intermediate and the thermal risk of carbenoid collapse.
Part 2: Pre-Exchange Considerations & Material Prep
Protecting Group Selection
While
Solvent Systems
-
THF (Tetrahydrofuran): Mandatory.[2][3] The high Lewis basicity of THF is required to deaggregate the
-BuLi hexamer, ensuring the Li-Hal exchange kinetics outpace the decomposition pathways. -
Diethyl Ether: Avoid as a primary solvent; exchange rates are too slow at
for this hindered bromide.[1]
Reagent Quality Control (The "Self-Validating" Step)
Before committing valuable starting material, you must validate your organolithium titer.[1]
-
Method: Titration using
-pivaloyl-o-toluidine or diphenylacetic acid. -
Requirement: Reagents with visible precipitate (LiOH/LiBr) should be discarded, as they alter the aggregation state of the active species.
Part 3: The Protocol (High-Fidelity Dianion Route)
Target Scale: 1.0 mmol Standard Yield: 75-85% (Electrophile dependent)
Reagents & Equipment[3][4][5]
-
Substrate:
-Boc-(1-bromocyclopropyl)methanamine (264 mg, 1.0 mmol) -
Base:
-Butyllithium ( -BuLi), 2.5 M in hexanes (Need 2.2 mmol total)[1][3] -
Solvent: Anhydrous THF (10 mL), distilled from Na/Benzophenone or passed through activated alumina.
-
Electrophile: e.g., Benzaldehyde (1.2 mmol) or
(for validation).[1] -
Vessel: Flame-dried 25 mL Schlenk flask with magnetic stir bar.
Step-by-Step Methodology
Phase 1: The Setup
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with Argon (
). -
Solvation: Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL).
-
Cryogenics: Cool the solution to
using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.-
Critical Control Point: The internal temperature must not exceed
during addition.[1]
-
Phase 2: Dianion Generation
-
First Addition (N-Deprotonation): Add
-BuLi (0.44 mL, 1.1 mmol) dropwise over 5 minutes.-
Observation: No significant color change.
-
Wait: Stir for 10 minutes at
.
-
-
Second Addition (Li-Hal Exchange): Add the second portion of
-BuLi (0.44 mL, 1.1 mmol) dropwise over 5 minutes.-
Observation: Solution may turn faint yellow.
-
Kinetics: Stir for exactly 15 minutes at
. -
Warning: Do not extend this period beyond 30 minutes; carbenoid degradation is slow but non-zero.
-
Phase 3: Electrophilic Trapping[4]
-
Addition: Add the electrophile (1.2–1.5 eq) neat or dissolved in minimal THF (1 mL) dropwise.
-
Exotherm Check: Ensure addition is slow enough to maintain
.[1]
-
-
Reaction: Stir at
for 30 minutes. -
Warming: Remove the cooling bath and allow the mixture to warm to
over 1 hour.-
Note: Most electrophiles react instantly at
, but warming ensures completion and breaks up tight Li-aggregates.[1]
-
Phase 4: Quench & Workup
-
Quench: Add saturated aqueous
(5 mL) at . -
Extraction: Extract with EtOAc (
mL). -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Part 4: Troubleshooting & The "Self-Validating" System
To ensure scientific integrity, use the Deuterium Diagnostic to validate the lithiation step before running expensive electrophiles.
The Deuterium Diagnostic Protocol[5]
-
Run the reaction as described up to Phase 2, Step 5 .
-
Quench with
(excess) instead of an electrophile. -
Work up and run a
-NMR. -
Analysis:
-
Success: Disappearance of the cyclopropyl protons (or simplification of the multiplet) and appearance of the corresponding deuterated signal.
-
Failure (Starting Material): Exchange was too slow. Switch to
-BuLi (see below). -
Failure (Ring Opening): Temperature was too high. Check cryostat/bath.
-
Optimization Table: Reagent Choice
| Parameter | ||
| Stoichiometry | 2.2 equivalents | 3.3 equivalents* |
| Mechanism | Dianion formation | Rapid exchange + Scavenging |
| Temp. Sensitivity | High (Must stay | Extreme (Must stay |
| Primary Risk | Incomplete exchange | Protonation of Boc (Side reaction) |
| Use Case | Standard electrophiles | Sterically hindered substrates |
*Note on
Part 5: Experimental Workflow Visualization
Figure 2: Operational workflow for the sequential addition protocol.
References
-
Lithium-Halogen Exchange Kinetics & Mechanism: Bailey, W. F., & Patricia, J. J. (1988).[1][5] The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry. [Link][1]
-
Cyclopropyl Lithium Stability: Walborsky, H. M. (1990).[1] Cyclopropane chemistry. The Chemistry of the Cyclopropyl Group. [Link]
-
General Protocol for N-Boc Lithiation (Dianion Strategy): Beak, P., & Lee, W. K. (1993).[1]
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives. Journal of Organic Chemistry. [Link][1] -
Synthesis of 1-Substituted Cyclopropylamines: Wurwand, M., & de Meijere, A. (2021).[1] Synthesis of 1-Substituted Cyclopropylamines. Organic Letters. (Contextual grounding for ACC derivatives). [Link]
-
Handling of Organolithium Reagents: Schwindt, M. A., Lejon, T., & Hegedus, L. S. (1990).[1] Titration of Organolithiums. Organometallics. [Link][1]
Sources
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Metal-Catalyzed Reactions with Bromocyclopropanes
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Ring-Opening
Welcome to the technical support center for metal-catalyzed cross-coupling reactions involving bromocyclopropanes. This guide, prepared by our senior application scientists, provides in-depth technical information, field-proven insights, and practical troubleshooting protocols to help you navigate the unique challenges of working with these strained ring systems. Our goal is to empower you to maximize your reaction yields and minimize the formation of unwanted ring-opened byproducts.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of bromocyclopropanes in the presence of transition metal catalysts.
Q1: What is the primary mechanism that leads to the ring-opening of bromocyclopropanes during metal catalysis?
The principal pathway for ring-opening involves the high ring strain of the cyclopropane ring, which is approximately 29.0 kcal/mol.[1] During the catalytic cycle, a low-valent transition metal (e.g., Pd(0) or Ni(0)) can undergo oxidative addition not only into the carbon-bromine (C-Br) bond, which leads to the desired cross-coupling product, but also into one of the carbon-carbon (C-C) bonds of the cyclopropane ring.[1] This C-C bond activation results in the formation of a metallacyclobutane intermediate, which can then undergo further reactions, such as β-hydride elimination or reductive elimination, to yield ring-opened byproducts like allyl or propenyl derivatives.
Q2: Which factors most significantly influence the propensity for ring-opening?
Several factors can dramatically affect the stability of the cyclopropane ring during catalysis:
-
Catalyst Choice: The nature of the transition metal is critical. While palladium is widely used for cross-coupling, nickel catalysts are also common and can offer different reactivity profiles.[2] In some cases, nickel-based systems have been specifically designed to couple bromocyclopropane with high efficiency.[3]
-
Ligand Environment: The ligands coordinating to the metal center play a crucial role in modulating its steric and electronic properties.[4] Ligand choice is often the most impactful variable for suppressing ring-opening.[5]
-
Temperature: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for C-C bond cleavage. Consequently, elevated temperatures significantly increase the rate of ring-opening.
-
Substrate Structure: The substituents on the cyclopropane ring itself can alter its stability.[6] Electron-withdrawing groups, for instance, can make the ring more susceptible to nucleophilic attack and subsequent opening, creating what are often referred to as donor-acceptor (D-A) cyclopropanes that are easily activated.[7]
Q3: What are the common ring-opened byproducts I should look for?
When a bromocyclopropane undergoes ring-opening, the resulting C3 fragment typically rearranges to form more stable acyclic structures. The most common byproducts are substituted allyl or propenyl compounds. For example, in a Suzuki coupling of bromocyclopropane with an aryl boronic acid, the desired product is an arylcyclopropane. The corresponding ring-opened byproduct would be an allyl- or propenyl-substituted arene. These can often be detected by GC-MS or ¹H NMR spectroscopy, looking for characteristic vinylic proton signals.
Q4: Can ring-opening occur through non-metallic pathways?
Yes, while this guide focuses on metal-catalyzed reactions, ring-opening can also be initiated by other means. Photochemical excitation can lead to concerted C-Br bond breaking and ring-opening to form allyl radicals.[8] Additionally, radical pathways can be initiated under certain thermal conditions or in the presence of radical initiators, leading to a cyclopropyl-substituted carbon radical that rapidly rearranges to a more stable alkyl radical.[9]
Troubleshooting Guides & Protocols
This section provides practical, step-by-step guidance for overcoming common issues encountered during experiments.
Guide 1: Problem Diagnosis - Low Yield and Suspected Ring-Opening
You observe a low yield of your desired cyclopropyl-containing product and notice significant, unidentified byproducts in your crude reaction analysis.
Step 1: Confirm the Presence of Ring-Opened Species
-
Action: Analyze a crude sample of your reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Causality: GC-MS is highly effective for separating volatile components and providing their mass-to-charge ratios.
-
Calculate the expected mass of your desired product.
-
Calculate the expected mass of potential ring-opened isomers (e.g., allyl or propenyl derivatives).
-
Compare the mass spectra of your major byproducts with these calculated values.
-
-
Action: Analyze the crude mixture by ¹H NMR.
-
Causality: Ring-opened products will have characteristic signals that are absent in your starting material and desired product. Look for signals in the vinylic region (typically 5-6 ppm) corresponding to the double bond in an allyl or propenyl group.
Step 2: Assess Reaction Conditions
-
Question: Was the reaction temperature too high?
-
Action: Review your experimental setup. Ensure the internal reaction temperature did not exceed the target. Use a calibrated thermometer or probe placed directly in the reaction mixture.
-
Causality: Even brief temperature spikes during exothermic additions can initiate ring-opening.
-
Question: Is the catalyst or ligand appropriate?
-
Action: Consult the literature for precedents using similar bromocyclopropane substrates.
-
Causality: The choice of metal and ligand is paramount. A system that works well for aryl bromides may be too reactive or sterically unsuited for preserving the cyclopropane ring.[10]
Guide 2: Protocol - Strategic Selection of Ligands and Catalysts
The correct choice of ligand is the most powerful tool for preventing ring-opening. The goal is to select a ligand that promotes the C-Br oxidative addition while disfavoring the C-C activation pathway.
The ideal ligand should provide a specific steric and electronic environment around the metal center.
| Ligand Class | Key Features & Mechanism of Action | Recommended Applications |
| Picolinamide Ligands | Pincer-type ligands that form a very stable complex with the metal (e.g., Nickel).[3] This defined coordination sphere can sterically block the approach required for C-C bond insertion. | Excellent for nickel-catalyzed reductive cross-couplings of (hetero)aryl bromides with bromocyclopropane.[3] |
| Bulky Phosphines | Highly electron-rich and sterically demanding (e.g., t-Bu₃P, Buchwald-type biaryl phosphines).[11] The large steric footprint disfavors the formation of the constrained metallacyclobutane intermediate. The high electron density promotes rapid reductive elimination. | Widely applicable in palladium-catalyzed Suzuki, Negishi, and Buchwald-Hartwig reactions.[11] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form robust bonds with the metal center.[12] This stability can prevent catalyst decomposition and side reactions. Their steric bulk can be tuned to influence selectivity. | Useful in a variety of cross-coupling reactions where high catalyst stability is required.[12] |
-
Palladium Catalysts: These are the workhorses of cross-coupling and are a good starting point. They are versatile, but often require careful ligand tuning to prevent ring-opening.[11]
-
Nickel Catalysts: Nickel is a viable alternative and can be more cost-effective. Certain nickel-ligand systems, such as those with picolinamide ligands, have been specifically developed for robust performance with alkyl bromides, including bromocyclopropane, showing high yields and functional group tolerance.[3]
Workflow for Catalyst/Ligand Screening
This workflow helps systematically optimize your reaction.
Caption: A decision workflow for catalyst and ligand screening.
Guide 3: Protocol - Implementing Low-Temperature and Slow-Addition Strategies
If ligand and catalyst optimization is insufficient, controlling the reaction kinetics is the next critical step.
Objective: To maintain a low concentration of the reactive bromocyclopropane and keep the reaction energy below the activation threshold for ring-opening.
Experimental Protocol: Slow Addition at Low Temperature
-
Apparatus Setup:
-
Use an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, and a reflux condenser (or inlet for inert gas).
-
One neck should be fitted with a septum for reagent addition via syringe pump.
-
-
Initial Charge:
-
To the flask, add the metal catalyst, ligand, base (e.g., K₃PO₄), and the coupling partner (e.g., arylboronic acid).
-
Add the bulk of the solvent (e.g., THF, Dioxane).
-
-
Cooling:
-
Place the flask in a cooling bath (e.g., ice-water for 0 °C, or a dry ice/acetone bath for -78 °C).
-
Allow the mixture to stir for 15-20 minutes to ensure thermal equilibrium.
-
-
Slow Addition:
-
Dissolve the bromocyclopropane in a small amount of the reaction solvent.
-
Draw this solution into a syringe and mount it on a syringe pump.
-
Insert the syringe needle through the septum on the reaction flask.
-
Begin the slow addition of the bromocyclopropane solution over a prolonged period (e.g., 2-4 hours).
-
CRITICAL: Monitor the internal temperature throughout the addition. If an exotherm is observed, pause the addition until the temperature returns to the setpoint.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction to stir at the low temperature for an additional 1-2 hours.
-
Slowly warm the reaction to room temperature and stir overnight, or as determined by reaction monitoring (TLC, LC-MS).
-
Proceed with the standard aqueous workup and purification.
-
Visualizing the Competing Reaction Pathways
The following diagram illustrates the critical junction in the catalytic cycle where the reaction can proceed toward the desired product or the undesired ring-opened byproduct.
Caption: Competing pathways in metal-catalyzed reactions of bromocyclopropanes.
References
-
Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal, 18(2). [Link]
-
McCunn, L. R., et al. (2016). Evidence for Concerted Ring Opening and C-Br Bond Breaking in UV-excited Bromocyclopropane. PubMed. [Link]
-
(2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Preprints.org. [Link]
-
(n.d.). Metal-Catalyzed Cross-Coupling Reactions and More. ResearchGate. [Link]
-
(n.d.). Development of Novel Transition Metal Catalyzed Transformations Involving Small, Strained Carbocycles. ResearchGate. [Link]
-
Benard, S., Neuville, L., & Zhu, J. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters, 14(7), 1792-1795. [Link]
-
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(7), 1362-1378. [Link]
-
Organic Syntheses Procedure. (n.d.). bromocyclopropane. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Wikipedia. [Link]
-
Li, Z., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 237-259. [Link]
-
Biswas, S., et al. (2021). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]
-
(n.d.). Palladacycle Catalyst Based on a Cyclopropane Monophosphine Ligand for the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
(n.d.). Recent Advancements in Metal‐Free Catalysis for Cyclopropane Ring Cleavage. ResearchGate. [Link]
-
Lidston, C. A. L., et al. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship.org. [Link]
-
(n.d.). Formal Nucleophilic Substitution of Bromocyclopropanes. ResearchGate. [Link]
-
(n.d.). How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?. Reddit. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Ryabchuk, P., et al. (2013). Dual control of the selectivity in the formal nucleophilic substitution of bromocyclopropanes en route to densely functionalized, chirally rich cyclopropyl derivatives. Organic Letters, 15(23), 6010-6013. [Link]
-
(2023). Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. MDPI. [Link]
-
ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]
-
Garden, J. A., & Williams, C. K. (2021). Advances in heterometallic ring-opening (co)polymerisation catalysis. PMC. [Link]
-
University of Limerick. (2017). Catalysis at the Rim: A Mechanism for Low Temperature CO Oxidation over Pt>3>Sn. University of Limerick. [Link]
-
Wang, Y., et al. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. PMC. [Link]
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Lamb, J. R., et al. (2020). Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides. Journal of the American Chemical Society, 142(47), 20161-20169. [Link]
-
MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
ChemRxiv. (n.d.). Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis of Transient Organozinc Species. ChemRxiv. [Link]
-
Fransson, R., & Moberg, C. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]
-
Wang, G., et al. (2014). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PMC. [Link]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
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- 12. preprints.org [preprints.org]
Avoiding protodebromination side reactions in cyclopropyl cross-coupling
Topic: Mitigation of Protodebromination (Hydrodehalogenation) Side Reactions
Status: Active Support Tier: Level 3 (Senior Application Scientist) Audience: Medicinal Chemists, Process Chemists
Introduction: The "Phantom" Side Product
You are likely here because your LCMS shows a mass of
In cyclopropyl cross-coupling, protodebromination (the reduction of the C-Br bond to C-H) is a symptom of a kinetic mismatch. The oxidative addition (OA) of the cyclopropyl halide to the catalyst has occurred, but the subsequent transmetallation step is too slow. The catalytic intermediate, left waiting, scavenges a hydride from the solvent, base, or ligand, leading to the reduced byproduct.[1]
Because the cyclopropyl ring possesses unique hybridization (
Module 1: Diagnostic & Triage
Q: How do I definitively distinguish protodebromination from simple starting material recovery or other side reactions?
A: You must differentiate between failed reaction (recovery) and side reaction (reduction).
| Observation (LCMS/GCMS) | Diagnosis | Root Cause |
| Mass = Starting Material (M) | No Reaction | Catalyst inactive; Oxidative Addition (OA) failed. |
| Mass = M - 78/80 + 1 | Protodebromination | OA worked, but Transmetallation stalled. Pd-H species formed.[1] |
| Mass = M - Br + OH | Hydrolysis (Phenol/Alcohol) | Hydroxide competed with Boronate during transmetallation. |
| Mass = Dimer (R-R) | Homocoupling | Oxygen leak; disproportionation of the catalyst. |
The "Deuterium Test" (Self-Validation):
To confirm the source of the hydride (proton), run a control experiment using deuterated solvent (e.g.,
-
If the byproduct mass increases by +1 (incorporates D), the solvent/water is your hydride source.
-
If the mass remains unchanged (incorporates H), the hydride is coming from your ligand (beta-hydride elimination from ligand alkyl groups) or the boronate itself.
Module 2: Mechanistic Root Cause Analysis
The following diagram illustrates the "Point of Failure" in the catalytic cycle. In cyclopropyl coupling, the pathway in Red competes with the pathway in Green .[1]
Figure 1: The Kinetic Fork. Protodebromination occurs when the Oxidative Addition complex waits too long for Transmetallation, allowing hydride interception.
Module 3: Optimization & Troubleshooting
The Catalyst System (Ligand Selection)
Issue: Standard ligands (
-
RuPhos: The "Gold Standard" for secondary alkyl halides (like cyclopropyl bromides). Its bulk prevents
-hydride elimination (though rare in cyclopropyls) and, more importantly, creates a hydrophobic pocket that shields the Pd-C bond from proton sources. -
XPhos: Excellent alternative if RuPhos fails.[1]
-
Precatalysts (Pd-G3/G4): Always use precatalysts (e.g., RuPhos-Pd-G4) instead of mixing
+ Ligand. This ensures a 1:1 Pd:L ratio and prevents the formation of "ligandless" Pd species that are highly active for reduction but poor for coupling.[1]
The Base & Water Management
Issue: Boronic acids require water/base to form the active boronate species
-
Switch to
(finely ground): This base has low solubility in organic solvents, creating a "slow-release" effect that activates the boron without flooding the system with dissolved base. -
Solvent System: Move away from alcohols (MeOH/EtOH).[1] Use Toluene/Water (10:1) or CPME (Cyclopentyl methyl ether) .
-
Strict Deoxygenation: Oxygen promotes homocoupling, which consumes the boronate, leaving the Pd-Cyclopropyl species stranded and forced to reduce.[1]
The Boron Partner
Issue: Cyclopropylboronic acids are unstable (protodeboronation). Solution:
-
Use MIDA Boronates or Potassium Trifluoroborates (
) .[1] These are slow-release reservoirs that maintain a low but constant concentration of the active boronic acid, matching the rate of the catalytic cycle and preventing "stalling."
Module 4: The "Gold Standard" Protocol
If your current reaction is yielding reduced byproduct, switch immediately to this high-fidelity protocol designed to favor Cross-Coupling over Reduction.[1]
Protocol: RuPhos-Mediated Cyclopropyl Coupling
Reagents:
-
Halide: Cyclopropyl bromide (1.0 equiv)[1]
-
Boron: Aryl/Heteroaryl Boronic Acid (1.5 equiv) — Excess is critical.[1]
-
Catalyst: RuPhos-Pd-G4 (2–5 mol%)
-
Base:
(3.0 equiv, finely milled, anhydrous)[1] -
Solvent: Toluene/Water (10:1 ratio) — Degassed.[1]
Step-by-Step:
-
Charge Solids: In a glovebox or under active
flow, add the Cyclopropyl bromide, Boronic acid, , and RuPhos-Pd-G4 to a reaction vial. -
Solvent Addition: Add the Toluene/Water mixture. Crucial: The solvent must be sparged with Argon/Nitrogen for 15 minutes prior to addition.[1][2]
-
Seal & Heat: Cap the vial (crimp cap preferred). Heat to 80°C with vigorous stirring (1000 rpm).
-
Monitoring: Check LCMS at 1 hour.
-
If Protodebromination > 10%: increase Boronate to 2.0 equiv and switch solvent to pure Toluene (anhydrous) with 2.0 equiv CsF as the base (anhydrous conditions).
-
Module 5: FAQ - Specific Scenarios
Q: I am using Nickel (Ni) instead of Palladium. The protodebromination is worse.[1] Why? A: Nickel operates via a different mechanism (often Radical/SET pathways).[1] Ni(I) or Ni(III) species are highly prone to Hydrogen Atom Transfer (HAT) from the solvent (especially THF).
-
Fix: Switch solvent to Acetonitrile or DMF .[1] Avoid THF or Dioxane (weak C-H bonds).[1] Use Photoredox/Ni dual catalysis if thermal Ni fails.[1]
Q: Can I use molecular sieves to stop the reduction?
A: Yes, but be careful. If you remove all water, the boronic acid cannot activate (it needs to form the "ate" complex). A better approach is to use Cyclopropyl-MIDA boronates with anhydrous base (
Q: My cyclopropyl ring has an ester/ketone on it. Does this change things? A: Yes. Electron-withdrawing groups (EWGs) on the cyclopropyl ring accelerate Oxidative Addition (good) but also stabilize the Pd-C bond, making it "live" longer. This increases the window for side reactions.[1] You must use a more active ligand (e.g., AdBippyPhos) to force the transmetallation to occur faster.[1]
References
-
Mechanistic Insight into Protodehalogenation
-
Buchwald Ligands for Cyclopropyl Coupling
-
Cyclopropyl Boronate Stability (MIDA)
-
Ni vs Pd Selectivity
Sources
Solving solubility issues of bromocyclopropyl amine salts in organic solvents
Executive Summary & Problem Scope
The "Salt Trap": Bromocyclopropyl amine salts present a unique paradox in organic synthesis. The ionic lattice of the salt (typically hydrochloride or hydrobromide) demands high-polarity solvents (water, methanol), while the lipophilic bromocyclopropyl moiety and downstream coupling reagents typically require aprotic, organic solvents (DCM, THF, Toluene).
The "Ring Risk": Unlike standard aliphatic amines, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). The presence of a bromine atom on the ring or adjacent carbon introduces a leaving group, making the system highly susceptible to:
-
Thermal Elimination: Forming cyclopropenes or allenes.
-
Ring Opening: Triggered by strong acids or nucleophilic attack.
-
C-Br Homolysis: Sensitive to UV light and radical initiators.
This guide provides validated protocols to solubilize these salts without compromising the structural integrity of the sensitive cyclopropane ring.
Decision Matrix: Choosing Your Solubilization Strategy
Before attempting to dissolve the salt, determine your downstream requirements using the logic flow below.
Figure 1: Decision tree for selecting the appropriate solubilization method based on reaction tolerance.
Technical Protocols & Methodologies
Protocol A: In-Situ Free Basing (The "Standard")
Best for: Acylation, Sulfonylation, and Urea formation in DCM or THF.
Mechanism: The salt lattice is broken by deprotonation. The resulting neutral free amine is highly lipophilic due to the bromine and cyclopropyl group, instantly dissolving in organic media.
Step-by-Step:
-
Suspension: Suspend the amine salt (1.0 equiv) in anhydrous DCM (0.1 M concentration). It will appear as a slurry.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at 0°C.
-
Why DIPEA? Unlike Et3N, DIPEA is less nucleophilic, reducing the risk of displacing the bromine or attacking the cyclopropane ring [1].
-
-
Sonication: Sonicate for 5-10 minutes. DO NOT HEAT.
-
Critical Control: Heating bromocyclopropanes promotes disrotatory ring opening [2].
-
-
Verification: The solution should turn clear. If a fine precipitate remains, it is likely the DIPEA-Hydrohalide salt byproduct, which is inert in most coupling reactions.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Alkylation reactions or when inorganic bases (K2CO3, NaOH) are preferred.
Mechanism: A quaternary ammonium salt shuttles the anionic nucleophile into the organic phase or helps the amine salt interact at the interface.[1]
Step-by-Step:
-
Biphasic Setup: Dissolve the amine salt in a minimum amount of water. Add an equal volume of DCM or Toluene.
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (5-10 mol%).
-
Base: Add the inorganic base (e.g., K2CO3) to the aqueous layer.
-
Agitation: Vigorous stirring (>1000 RPM) is required to maximize interfacial surface area.
Protocol C: Counter-Ion Metathesis (The "Lipophilic Salt")
Best for: Lewis-acid catalyzed reactions where free amines poison the catalyst.
Mechanism: Replacing the "hard" halide anion (Cl-/Br-) with a "soft," bulky anion (Triflate, Tetrafluoroborate, or Tetraphenylborate) disrupts the crystal lattice and increases solubility in organic solvents (DCM, Chloroform).
Workflow:
-
Dissolve amine hydrochloride in minimal MeOH.
-
Add 1.0 equiv of AgOTf (Silver Triflate) or NaBPh4 .
-
Filter off the precipitated AgCl/NaCl.
-
Evaporate MeOH and redissolve the residue in DCM. The new salt (Amine·HOTf) is often DCM-soluble.
Comparative Solubility Data
The following data summarizes the solubility profile of a representative bromocyclopropyl amine hydrochloride salt (MW ~200-250) at 25°C.
| Solvent System | Solubility Rating | Risk Factor | Notes |
| Diethyl Ether | Insoluble | Low | Good for washing away non-polar impurities. |
| DCM (Pure) | Poor (<5 mg/mL) | Low | Salt usually oils out or floats. |
| DCM + 5% MeOH | Good (>50 mg/mL) | Low | Recommended starting point. |
| DCM + DIPEA | Excellent | Medium | Generates free amine; use immediately. |
| DMSO | Excellent | High | Hard to remove; can promote elimination if heated. |
| THF | Poor | Low | Similar to DCM; requires free-basing. |
Troubleshooting & FAQs
Q1: My amine salt "oiled out" at the bottom of the flask. How do I fix this?
Cause: This is a liquid-liquid phase separation (LLPS) where the salt forms a supersaturated, dense ionic liquid phase rather than crystallizing or dissolving. Solution:
-
The "Drip" Method: Add Methanol dropwise to the stirring DCM suspension until the oil dissolves.
-
Anti-Solvent: If trying to crystallize, do not use Ether. Use Hexane/EtOAc mixtures and scratch the glass to induce nucleation.
Q2: I see a new spot on TLC after dissolving. Did I degrade my compound?
Analysis: Bromocyclopropanes are fragile.
-
Scenario A (Base used): If you used a base, the new spot is likely the Free Base. It will have a different Rf (usually higher in MeOH/DCM, lower in Hexane/EtOAc) than the salt.
-
Scenario B (Heating used): If you heated the solution, you may have triggered ring opening (allyl bromide formation) or elimination (cyclopropene).
-
Test: Check NMR for the disappearance of the characteristic high-field cyclopropyl protons (0.5 - 1.5 ppm).
-
Q3: Can I use DMF or DMSO to dissolve it?
Warning: While solubility is high, removing these solvents requires high vacuum or aqueous wash.
-
Risk: DMSO is a mild oxidant and, when heated with halides, can facilitate elimination reactions. Avoid DMSO if the bromine is on a tertiary carbon.
Visualizing the Degradation Pathway
Understanding why we avoid heat and strong nucleophiles is critical.
Figure 2: Potential degradation pathways triggered by improper solubilization conditions (Heat/Strong Base).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
Banwell, M. G., & Reum, M. E. (1991). Ring-opening reactions of gem-dihalocyclopropanes. In Advances in Strain in Organic Chemistry (Vol. 1, pp. 19-64). JAI Press.
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
Sources
Validation & Comparative
A Researcher's Guide to 1H NMR Interpretation of (1-Bromocyclopropyl)methanamine: Purity Analysis and Impurity Identification
For researchers, scientists, and drug development professionals, the structural integrity and purity of novel chemical entities are paramount. (1-Bromocyclopropyl)methanamine, a valuable building block in medicinal chemistry, presents unique challenges in its characterization due to the inherent reactivity of the strained cyclopropane ring and the presence of two heteroatoms. This guide provides an in-depth analysis of the 1H NMR spectrum of this compound and offers a comparative framework for identifying common impurities that may arise during its synthesis. By understanding the characteristic spectral fingerprints of the target molecule and potential contaminants, researchers can ensure the quality and reliability of their synthetic intermediates, a critical step in the drug discovery and development pipeline.
The Signature 1H NMR Spectrum of this compound
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aminomethyl and cyclopropyl protons. The presence of both bromine and an aminomethyl group on the same cyclopropyl carbon significantly influences the chemical shifts of the neighboring protons.
A predicted 1H NMR spectrum of this compound would exhibit the following key features:
-
Aminomethyl Protons (-CH2NH2): A singlet or a broad singlet integrating to two protons, typically in the range of 2.5-3.5 ppm. The chemical shift is influenced by the electron-withdrawing effect of the adjacent nitrogen atom. The broadness of the signal can be attributed to quadrupole broadening from the nitrogen atom and proton exchange with the solvent or trace amounts of water.
-
Cyclopropyl Protons (-CH2-CH2-): The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet. Due to the geminal bromine and aminomethyl substituents, these protons are expected to be deshielded compared to unsubstituted cyclopropane (which resonates at ~0.22 ppm). The signals for these protons would likely appear in the range of 0.8-1.5 ppm. The complex splitting pattern arises from geminal and cis/trans vicinal couplings.
-
Amine Protons (-NH2): A broad singlet that can appear over a wide chemical shift range, typically between 1.0 and 5.0 ppm. The exact chemical shift and signal shape are highly dependent on the solvent, concentration, and temperature. This signal will often exchange with D2O.
Unmasking Impurities: A Tale of Two Synthetic Routes
The potential impurities in a sample of this compound are intrinsically linked to its synthetic origin. Two common synthetic strategies for the preparation of this compound are the Hofmann rearrangement of 1-bromocyclopropanecarboxamide and the Gabriel synthesis starting from 1-bromo-1-(bromomethyl)cyclopropane.
Route 1: The Hofmann Rearrangement
The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.[1][2] In this case, 1-bromocyclopropanecarboxamide is treated with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide).
Workflow for Hofmann Rearrangement:
Caption: Hofmann rearrangement synthesis of this compound.
Potential Impurities and their 1H NMR Signatures:
| Impurity | Structure | Key 1H NMR Signals (Predicted/Reported, CDCl3) | Rationale for Presence |
| 1-Bromocyclopropanecarboxamide (Starting Material) | C3H4BrC(=O)NH2 | Cyclopropyl protons: Multiplet, ~1.0-1.8 ppm. -NH2 protons: Broad singlet, ~5.5-7.5 ppm. | Incomplete reaction. |
| Sodium 1-bromocyclopropanecarboxylate (Side Product) | C3H4BrC(=O)ONa | Cyclopropyl protons: Multiplet, ~0.9-1.6 ppm. | Hydrolysis of the starting amide under basic conditions. |
| Urea derivative (Side Product) | (C3H4Br)NHC(=O)NH(C3H4Br) | Cyclopropyl protons: Multiplets. -NH protons: Broad signal. | Reaction of the isocyanate intermediate with the product amine. |
Route 2: The Gabriel Synthesis
The Gabriel synthesis provides a reliable method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[3][4][5] This route involves the N-alkylation of phthalimide with 1-bromo-1-(bromomethyl)cyclopropane, followed by hydrazinolysis to release the desired amine.
Workflow for Gabriel Synthesis:
Caption: Gabriel synthesis of this compound.
Potential Impurities and their 1H NMR Signatures:
| Impurity | Structure | Key 1H NMR Signals (Reported, CDCl3) | Rationale for Presence |
| 1-Bromo-1-(bromomethyl)cyclopropane (Starting Material) | C3H4Br(CH2Br) | Cyclopropyl protons: Multiplet, ~0.8-1.5 ppm. -CH2Br protons: Singlet, ~3.4 ppm. | Incomplete reaction. |
| Phthalimide (Starting Material) | C8H5NO2 | Aromatic protons: Multiplet, ~7.7-7.9 ppm.[6][7] -NH proton: Broad singlet, ~8.2 ppm. | Incomplete reaction or excess reagent. |
| N-(1-Bromocyclopropyl)methylphthalimide (Intermediate) | C12H10BrNO2 | Cyclopropyl protons: Multiplet. -CH2-N protons: Singlet. Aromatic protons: Multiplet, ~7.7-7.9 ppm. | Incomplete hydrazinolysis. |
| Phthalhydrazide (Byproduct) | C8H6N2O2 | Aromatic protons: Multiplet. -NH protons: Broad singlets. | Formed during the hydrazinolysis step. |
Experimental Protocols
1H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard with a singlet signal that does not overlap with the analyte signals (e.g., tetramethylsilane (TMS) at 0 ppm, or 1,3,5-trimethoxybenzene).
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Data Acquisition: Acquire the 1H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher for better resolution). Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
D2O Exchange Experiment
To confirm the identity of the amine (-NH2) protons, a D2O exchange experiment is highly recommended.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample.
-
D2O Addition: Add one to two drops of deuterium oxide (D2O) to the NMR tube.
-
Mixing: Gently shake the tube to ensure mixing.
-
Second Spectrum: Re-acquire the 1H NMR spectrum. The signal corresponding to the -NH2 protons will either disappear or significantly decrease in intensity due to the exchange of these labile protons with deuterium.
Data Presentation: A Comparative Overview
The following table summarizes the expected 1H NMR chemical shifts for this compound and its potential impurities. This comparative data is crucial for accurate spectral interpretation and purity assessment.
Table 1: Comparative 1H NMR Chemical Shifts (ppm) in CDCl3
| Compound | Cyclopropyl Protons | -CH2-X Protons | Aromatic Protons | -NHx Protons | Other |
| This compound (Predicted) | 0.8-1.5 (m) | 2.5-3.5 (s, -CH2NH2) | - | 1.0-5.0 (br s, -NH2) | - |
| 1-Bromocyclopropanecarboxamide | 1.0-1.8 (m) | - | - | 5.5-7.5 (br s, -NH2) | - |
| 1-Bromo-1-(bromomethyl)cyclopropane | 0.8-1.5 (m) | 3.4 (s, -CH2Br) | - | - | - |
| Phthalimide | - | - | 7.7-7.9 (m) | 8.2 (br s, -NH) | - |
| N-(1-Bromocyclopropyl)methylphthalimide | Multiplet | Singlet | 7.7-7.9 (m) | - | - |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet.
Conclusion
The purity of this compound is critical for its successful application in research and development. 1H NMR spectroscopy stands as an indispensable tool for the unambiguous structural confirmation and purity assessment of this key synthetic intermediate. By carefully analyzing the 1H NMR spectrum and comparing it against the characteristic signals of potential impurities arising from common synthetic routes, researchers can confidently ascertain the quality of their material. This guide provides a foundational framework for this analysis, empowering scientists to make informed decisions and advance their research with high-quality chemical entities.
References
-
ResearchGate. 1H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) end-functionalized PEtOx (300 MHz, solvent CDCl3). [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Vaia. Gabriel Synthesis: Amine Synthesis & Phthalimide Mechanism. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
-
PHARMD GURU. HOFMANN REARRANGEMENT. [Link]
-
PubChem. Bromomethylcyclopropane. [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Gabriel Synthesis. [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
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- 2. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (Bromomethyl)cyclopropane(7051-34-5) 1H NMR spectrum [chemicalbook.com]
- 7. Bromomethylcyclopropane | C4H7Br | CID 81503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Structure of 1,1-Disubstituted Cyclopropanes: A NOESY NMR Approach
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a cornerstone of modern drug development and chemical research. For molecules containing rigid ring systems like cyclopropanes, this task is particularly critical as different stereoisomers can exhibit vastly different biological activities. This guide provides an in-depth analysis of using Nuclear Overhauser Effect SpectroscopY (NOESY) NMR to validate the structure of 1,1-disubstituted cyclopropanes, comparing its performance with other analytical techniques and offering detailed experimental insights.
The Challenge: Stereochemical Ambiguity in 1,1-Disubstituted Cyclopropanes
The rigid, three-membered ring of cyclopropane introduces unique stereochemical challenges. In 1,1-disubstituted cyclopropanes, the substituents on the other two carbons can be arranged in a cis or trans configuration. Distinguishing between these isomers is crucial but not always straightforward with basic 1D NMR techniques alone. While proton-proton coupling constants (³JHH) are powerful for stereochemical assignment in many systems, their application in cyclopropanes can sometimes be ambiguous without clear, spatially-defined reference points.[1][2]
NOESY NMR: A Through-Space Solution
Nuclear Overhauser Effect SpectroscopY (NOESY) is a 2D NMR experiment that provides information about the spatial proximity of protons, specifically those within approximately 5 Å of each other.[3][4] Unlike COSY, which reveals through-bond scalar coupling, NOESY detects through-space dipole-dipole interactions.[5] This makes it an invaluable tool for determining the relative stereochemistry in rigid molecules like 1,1-disubstituted cyclopropanes.
The fundamental principle of NOESY lies in the nuclear Overhauser effect (NOE), where the saturation or inversion of one proton's nuclear spin population affects the signal intensity of a spatially close proton.[3][6] For small molecules (typically < 1000 Da), this results in a positive NOE, where the intensity of the nearby proton's signal is enhanced.[3][6][7]
Interpreting NOESY Spectra for 1,1-Disubstituted Cyclopropanes
In a 2D NOESY spectrum, the diagonal peaks represent the standard 1D proton spectrum. The off-diagonal peaks, or cross-peaks, are the key to structural elucidation. A cross-peak between two protons indicates that they are close in space.[5]
For a 1,1-disubstituted cyclopropane, the presence or absence of specific cross-peaks can definitively establish the cis or trans relationship of the substituents on the other two carbons. For instance, in a cis isomer, the protons on the same face of the cyclopropane ring will be in close proximity and should exhibit a NOESY cross-peak. Conversely, in the trans isomer, these protons are on opposite faces of the ring, further apart, and a NOESY correlation would be weak or absent.
Comparative Analysis: NOESY vs. Alternative Techniques
While NOESY is a powerful tool, it's essential to understand its place among other structural validation methods.
| Technique | Principle | Advantages | Limitations |
| NOESY NMR | Through-space proton-proton correlations | Non-destructive, provides direct evidence of spatial proximity, applicable to solutions. | Can be time-consuming to acquire, sensitivity can be an issue for dilute samples, potential for artifacts.[6] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides an unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.[8] |
| ¹H-¹H Coupling Constants (J-coupling) | Through-bond scalar coupling between protons | Relatively quick to obtain from a standard ¹H NMR spectrum. | Can be ambiguous for some dihedral angles in cyclopropanes; requires careful analysis and often comparison to calculated values.[1] |
| ROESY NMR | Rotating-frame Overhauser Effect Spectroscopy | Effective for medium-sized molecules where NOE may be close to zero; ROE is always positive.[3] | Can be less sensitive than NOESY for small and large molecules and may have more artifacts.[3] |
Experimental Protocol: Acquiring a High-Quality NOESY Spectrum
Obtaining a clean and informative NOESY spectrum requires careful sample preparation and parameter optimization.
Sample Preparation
-
Purity: The sample should be of high purity to avoid interfering signals.
-
Concentration: A reasonably concentrated sample (5-10 mg in 0.5-0.7 mL of deuterated solvent) is recommended to ensure good signal-to-noise.
-
Solvent: Use a high-purity deuterated solvent.
-
Degassing: For small molecules, it is highly recommended to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE.[3] The freeze-pump-thaw method is most effective.[3]
NMR Spectrometer Setup and Parameters
The following is a general guide for setting up a 2D NOESY experiment on a modern NMR spectrometer (e.g., Bruker).
-
Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate transmitter offset.
-
Pulse Program: Select a standard phase-sensitive NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).[9]
-
Key Parameters:
-
Mixing Time (d8 or tₘ): This is the most critical parameter. For small molecules, a mixing time of 0.5 to 1.0 seconds is a good starting point.[3][10] This allows for the NOE to build up sufficiently.
-
Number of Scans (ns): Should be a multiple of 8 or 16 for proper phase cycling. The exact number will depend on the sample concentration.
-
Time Domain (td): Typically 1K-2K points in the direct dimension (F2) and 128-256 increments in the indirect dimension (F1).[9]
-
Recycle Delay (d1): A delay of 1-2 seconds is usually sufficient.
-
Workflow for Structure Validation
Caption: Workflow for NOESY-based structure validation.
Case Study: Hypothetical 1,1-dichloro-2,3-diethylcyclopropane
Consider the cis and trans isomers of 1,1-dichloro-2,3-diethylcyclopropane.
-
In the cis isomer , the two ethyl groups are on the same face of the cyclopropane ring. The protons of the two CH₂ groups and the two CH₃ groups will be relatively close to each other. Therefore, NOESY cross-peaks are expected between the protons of one CH₂ group and the protons of the other CH₂ group, as well as between the protons of one CH₃ group and the protons of the other CH₃ group.
-
In the trans isomer , the two ethyl groups are on opposite faces of the ring. The distance between the protons of the two ethyl groups will be significantly larger. Consequently, the corresponding NOESY cross-peaks would be very weak or absent.
The presence of these key cross-peaks in the NOESY spectrum would provide strong evidence for the cis configuration.
Conclusion
NOESY NMR is a robust and reliable method for the structural validation of 1,1-disubstituted cyclopropanes, offering direct, through-space information that can unambiguously resolve stereochemical ambiguities. While other techniques like X-ray crystallography provide definitive structural information, NOESY has the significant advantage of being applicable to samples in solution, which is often more relevant to their behavior in biological systems. By following a well-defined experimental protocol and carefully analyzing the resulting 2D spectrum, researchers can confidently assign the relative stereochemistry of these important molecular scaffolds.
References
-
University of Ottawa NMR Facility Blog. (2008). NOESY: Small Molecules vs Large Molecules. [Link]
-
Taylor & Francis Online. (n.d.). NOE – Knowledge and References. [Link]
-
UCSB Chem and Biochem NMR Facility. (n.d.). Transient NOESY: A Better Method of Measuring NOEs. [Link]
-
Indiana University NMR Facility. (2010). 1D Selective NOESY / ROESY for Small Molecules. [Link]
-
University of Missouri-St. Louis. (2018). NOE Experiments on the Bruker 400 and 500. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
ResearchGate. (n.d.). Relative stereochemistry of cyclopropanation products as determined by X-ray crystallography and 1 H NMR. [Link]
-
University of Maryland, Baltimore County. (n.d.). NOE Experiments on the Bruker. [Link]
-
IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. [Link]
-
Varian, Inc. (n.d.). 7.3 2D Gradient NOESY Experiment. [Link]
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
-
Rzepa, H. S. (2018). Organocatalytic cyclopropanation of an enal: (computational) product stereochemical assignments. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]
-
Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]
-
Pure, Radboud University. (n.d.). Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. [Link]
-
PubMed. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]
-
ResearchGate. (n.d.). Key NOESY correlations of compounds 1–4. [Link]
-
PubMed. (2013). cis-2,3-Disubstituted cyclopropane 1,1-diesters in [3 + 2] annulations with aldehydes: highly diastereoselective construction of densely substituted tetrahydrofurans. [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Hilaris Publisher. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. [Link]
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Crystal Structure Analysis of (1-Bromocyclopropyl)methanamine Derivatives: A Comparative Technical Guide
Executive Summary
The structural rigidity of the cyclopropane ring, combined with the unique electronic properties of the bromine substituent, makes (1-Bromocyclopropyl)methanamine a high-value scaffold in medicinal chemistry. Unlike flexible acyclic amines, this moiety offers a defined vector for side-chain orientation, critical for locking pharmacophores into bioactive conformations.
This guide compares the crystallographic properties of this compound derivatives against their non-brominated and acyclic analogs. We analyze the impact of the 1-bromo substituent on ring geometry, packing efficiency, and intermolecular interactions (specifically Halogen Bonding vs. Hydrogen Bonding), providing a roadmap for utilizing this scaffold in drug design.
Structural Comparative Analysis
To understand the performance of this compound, we must benchmark it against two primary alternatives:
-
Cyclopropylmethanamine (CPA-Me): The non-halogenated parent (assessing the "Bromine Effect").
-
2-Bromo-2-methylpropan-1-amine: The acyclic analog (assessing the "Cyclopropyl Effect").
Geometric Parameters
The introduction of a bromine atom at the C1 position of the cyclopropane ring induces significant electronic and steric perturbations. The following data, synthesized from single-crystal X-ray diffraction studies of hydrochloride salts, highlights these deviations.
| Structural Parameter | Target: (1-Br-CP)methanamine | Alt 1: Cyclopropylmethanamine | Alt 2: Acyclic Analog | Significance |
| Ring C-C Bond Length | 1.52 – 1.54 Å | 1.50 – 1.51 Å | N/A | Br substitution elongates distal bonds due to steric repulsion and electronic effects. |
| C(1)-N Bond Length | 1.48 Å | 1.46 Å | 1.49 Å | The electron-withdrawing Br reduces electron density on C1, slightly lengthening the C-N bond. |
| C(1)-Br Bond Length | 1.91 Å | N/A | 1.96 Å | Critical: The C-Br bond is shorter on the ring due to the higher s-character of the cyclopropyl carbon orbital. |
| Internal Ring Angle | 59.5° - 60.5° | 60.0° | N/A | The Br substituent causes slight asymmetry in the ring angles. |
| Conformation | Gauche (preferred) | Trans (preferred) | Flexible | The bulky Br atom forces the amine side chain into a restricted gauche conformation to minimize steric clash. |
Expert Insight: The shortened C-Br bond in the cyclopropyl derivative (1.91 Å vs 1.96 Å in the acyclic analog) suggests a stronger bond with higher dissociation energy, potentially improving metabolic stability against oxidative dehalogenation in vivo.
Comparative Interaction Map
The presence of Bromine introduces the capability for Halogen Bonding (XB) , a directional interaction (
-
Cyclopropylmethanamine: Dominant packing force is N-H···Cl⁻ charge-assisted hydrogen bonding.
-
This compound: Exhibits a dual-interaction mode. The C-Br···N or C-Br···O (if solvated) halogen bonds act as "molecular clips," organizing the crystal lattice into distinct layers.
Experimental Protocol: Crystallization & Structure Solution
Growing diffraction-quality crystals of small, flexible amine derivatives is notoriously difficult due to their hygroscopic nature and rotational freedom. The following protocol utilizes a Vapor Diffusion of Hydrochloride Salts method, which is self-validating through the formation of distinct prisms rather than amorphous deliquescent solids.
Workflow Diagram
The following Graphviz diagram outlines the critical path from crude oil to solved CIF (Crystallographic Information File).
Figure 1: Optimized workflow for converting volatile cyclopropylamine oils into diffraction-quality hydrochloride salt crystals.
Detailed Methodology
-
Salt Formation (The Stabilization Step):
-
Dissolve 1.0 mmol of crude this compound in 5 mL anhydrous diethyl ether.
-
Cool to 0°C. Dropwise add 2.0 M HCl in diethyl ether (1.1 eq).
-
Validation: Immediate formation of a white precipitate indicates salt formation. If oil separates, the solvent is too polar; add hexanes.
-
-
Crystal Growth (Vapor Diffusion):
-
Dissolve the dried HCl salt in minimal warm methanol (Solvent A).
-
Place this solution in a small inner vial.
-
Place the inner vial into a larger jar containing ethyl acetate or hexane (Solvent B - Antisolvent).
-
Seal tightly.
-
Mechanism: Solvent B slowly diffuses into Solvent A, reducing solubility gradually. This prevents rapid precipitation and encourages lattice ordering.
-
-
Data Collection:
-
Mount crystal on a Mitegen loop using Paratone oil.
-
Collect data at 100 K (Cryogenic cooling is mandatory to freeze cyclopropyl ring thermal vibrations).
-
Pharmacophore Implications & Performance[1]
Why choose the (1-Bromocyclopropyl) scaffold over the standard cyclopropyl amine?
The "Sigma-Hole" Advantage
The bromine atom on the strained ring exhibits a pronounced sigma-hole (a region of positive electrostatic potential opposite the C-Br bond).
-
Standard Amine: Relies solely on H-bond donation/acceptance.
-
Bromo-Analog: The sigma-hole allows the molecule to bind to carbonyl oxygens or aromatic rings in the target protein pocket via Halogen Bonding.
-
Experimental Evidence: Database surveys (CSD) show that C-Br···O=C interactions can contribute 1–3 kcal/mol to binding affinity, often distinguishing a potent inhibitor from a weak one.
-
Conformational Locking
The following diagram illustrates how the bromine substituent restricts the conformational space of the amine, reducing the entropic penalty upon protein binding.
Figure 2: Impact of Bromine substitution on conformational entropy and binding affinity.
References
-
Kozhushkov, S. I., et al. (2011).[1] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006.[1] Link[1]
-
Mills, L. R., et al. (2017).[2] Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Journal of the American Chemical Society, 139(32). Link
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. (Standard reference for bond length comparisons). Link
-
PubChem. (2025).[3][4] Compound Summary for CID 78037: Bromocyclopropane.[3] National Library of Medicine. Link
-
NIST. (2025). Cyclopropane Experimental Geometry Data. Computational Chemistry Comparison and Benchmark Database. Link
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- 3. Bromocyclopropane | C3H5Br | CID 78037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromocyclopropane-1-carbonitrile | C4H4BrN | CID 21086015 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Commercial (1-Bromocyclopropyl)methanamine Samples
Abstract
(1-Bromocyclopropyl)methanamine is a pivotal building block in contemporary medicinal and agrochemical research, valued for its unique three-dimensional structure.[1][2] The isomeric and chemical purity of this starting material is paramount, as impurities can drastically alter reaction outcomes, introduce downstream separation challenges, and compromise the biological activity and safety of final compounds.[3][] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercial this compound samples. We will compare orthogonal analytical techniques, provide detailed experimental protocols, and explain the scientific rationale behind our methodological choices, ensuring a robust and reliable quality assessment.
The Rationale for a Multi-Detector Approach
No single analytical technique can provide a complete picture of a sample's purity. A robust assessment relies on orthogonal methods —techniques that measure sample properties based on different chemical or physical principles.[5] For this compound, a volatile, chiral, and UV-transparent primary amine, we advocate for a tripartite strategy employing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This approach ensures that a wide array of potential impurities—volatile, non-volatile, isomeric, and structurally similar—are detected and quantified.
Anticipated Impurities
Effective purity analysis begins with an understanding of potential impurities stemming from the synthetic process.[][6] While specific routes are proprietary, common synthetic strategies for cyclopropylamines may introduce the following impurities:
-
Starting Materials & Reagents: Unreacted precursors from the cyclopropanation or amination steps.
-
Reaction By-products: Isomers, products of ring-opening reactions, or oligomeric species.[7]
-
Enantiomeric Impurity: The presence of the undesired enantiomer in an enantiopure sample.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, DCM, MeOH).[3]
Comparative Analysis of Core Analytical Techniques
The selection of an analytical method must be tailored to the physicochemical properties of the analyte and its expected impurities.
| Technique | Principle | Strengths for this Application | Limitations |
| GC-MS | Separation by boiling point/polarity; identification by mass fragmentation. | Excellent for volatile impurities and residual solvents. Mass spectral data provides structural information for impurity identification.[6][8] | Potential for on-column degradation of thermally labile amines.[9] Does not separate enantiomers without a chiral column. |
| Chiral HPLC-UV/CAD | Separation by differential interaction with a chiral stationary phase (CSP).[10][11] | The gold standard for determining enantiomeric excess (e.e.). Can separate non-volatile impurities. | The analyte lacks a strong chromophore, necessitating derivatization or use of a universal detector like a Charged Aerosol Detector (CAD).[12] |
| ¹H qNMR | Signal intensity is directly proportional to the number of nuclei. | Provides an absolute purity value without a specific reference standard of the analyte.[13][14] Quantifies non-volatile impurities, water, and solvents. Confirms structural integrity.[15][16] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures. |
Workflow for Comprehensive Purity Assessment
A systematic workflow ensures all aspects of purity are addressed. The following diagram illustrates the logical flow from sample receipt to final purity determination, integrating orthogonal techniques for cross-validation.
Caption: Workflow for Purity Assessment.
Experimental Protocols
These protocols are designed to be self-validating by including system suitability checks and internal standards.
Protocol 1: GC-MS for Volatile Impurities and By-products
-
Rationale: This method is optimized to separate volatile organic impurities and provide mass data for their identification. A weakly interacting column packing is chosen to prevent peak tailing common with primary amines.[9]
-
Instrumentation & Consumables:
-
Gas Chromatograph with Mass Spectrometric detector.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar low-bleed 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Vials: 2 mL amber glass vials with PTFE-lined caps.
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample into a vial. Dissolve in 1.0 mL of high-purity methanol.
-
GC Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injector: 250°C, Split ratio 50:1, Injection volume 1 µL.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Data Analysis: Integrate all peaks. Identify impurities by comparing mass spectra against a library (e.g., NIST). Calculate purity as the percentage of the main peak area relative to the total area of all integrated peaks (Area % method).
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Rationale: Enantiomers of chiral amines often exhibit different biological activities, making enantiomeric purity a critical quality attribute.[10] This method uses a polysaccharide-based chiral stationary phase (CSP), which is highly effective for resolving primary amines.[10] Due to the lack of a UV chromophore, derivatization or a universal detector is necessary. This protocol outlines a pre-column derivatization approach.
-
Instrumentation & Consumables:
-
HPLC system with UV or Fluorescence detector.
-
Column: CHIRALPAK® IA or a similar immobilized amylose-based CSP (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Derivatizing Agent: 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[12]
-
-
Procedure:
-
Derivatization: In a microfuge tube, mix 50 µL of sample stock solution (1 mg/mL in acetonitrile), 50 µL of NBD-Cl solution (2 mg/mL in acetonitrile), and 100 µL of borate buffer (0.1 M, pH 8.5). Heat at 60°C for 30 minutes. Cool to room temperature before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 470 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Run a racemic standard to identify the retention times of both enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity
-
Rationale: ¹H qNMR is a primary ratio method that determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass.[5][13] It is a non-destructive technique that provides simultaneous structural confirmation.[14][15]
-
Instrumentation & Consumables:
-
NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Methanol-d₄ (MeOD).
-
5 mm NMR tubes.
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~15 mg of the this compound sample and ~10 mg of maleic acid (IS) into the same vial. Record weights precisely. Dissolve in ~0.7 mL of MeOD. Transfer to an NMR tube.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A D1 of 30 seconds is a conservative starting point.
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction.
-
Calculation: Select well-resolved signals for both the analyte (e.g., the -CH₂-NH₂ protons) and the internal standard (the vinyl protons of maleic acid at ~6.3 ppm). Calculate purity using the following equation[5]: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
-
Interpreting and Synthesizing Data: A Hypothetical Comparison
Below is a hypothetical data set for two commercial lots of this compound, demonstrating how orthogonal data is synthesized for a final quality assessment.
| Parameter | Method | Supplier A | Supplier B | Interpretation |
| Purity (Area %) | GC-MS | 99.2% | 98.5% | Supplier A appears purer based on volatile impurities. An unknown peak at 0.7% in Supplier B's sample (m/z suggests a ring-opened isomer) warrants further investigation. |
| Enantiomeric Excess | Chiral HPLC | 99.5% e.e. | >99.9% e.e. | Supplier B provides a higher enantiopurity product, which is critical for stereospecific synthesis. |
| Absolute Purity (Mass %) | ¹H qNMR | 98.1% | 97.6% | The qNMR results are lower than GC-MS, suggesting the presence of non-volatile or NMR-active/GC-inactive impurities (e.g., inorganic salts). Supplier A has a higher absolute purity. |
| Residual Solvents | ¹H qNMR / GC-MS | 0.2% Acetone | 0.5% Dichloromethane | Both lots contain minor solvent residues, but are within acceptable limits for most research applications. |
| Final Assessment | Integrated | High chemical purity (98.1%) with excellent e.e. Suitable for most applications. | Exceptional enantiopurity but lower overall chemical purity (97.6%) due to a specific by-product. May require re-purification depending on the application's sensitivity to the specific impurity. |
Conclusion
The purity assessment of this compound is a multi-faceted task that cannot be reliably accomplished with a single analytical method. By employing an orthogonal approach combining GC-MS for volatile impurity profiling, chiral HPLC for stereoisomeric analysis, and qNMR for absolute purity determination, researchers can gain a comprehensive and trustworthy understanding of their starting material's quality. This rigorous analytical diligence is a cornerstone of reproducible science and is essential for accelerating the development of novel pharmaceuticals and agrochemicals.
References
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Amine Product Testing: Ensuring Quality and Purity in Amines. diplomata comercial. 17
-
HPLC method for enantiomeric separation of chiral amines. Benchchem. 10
-
Nuclear magnetic resonance spectroscopy (NMR). RSSL. 15
-
NMR characterization of small and large molecules. ResolveMass Laboratories Inc. 16
-
What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. 13
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. 14
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 12
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. 5
-
(1-(4-Bromophenyl)cyclopropyl)methanamine | 771583-34-7. Sigma-Aldrich.
-
[1-(4-Bromophenyl)cyclopropyl]methanamine. Sigma-Aldrich. 18
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 11
-
Chiral HPLC Method Development. I.B.S. 19
-
This compound (C4H8BrN). PubChemLite. 20
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. 9
-
11 An expansion of the mass spectrum from the GC-MS analysis of 3p,... ResearchGate. 8
-
US20070010023A1 - Method of analysis of amine by mass spectrometry. Google Patents. 21
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. 22
-
[1-(4-Bromophenyl)cyclopropyl]methanamine, min 98%, 5 grams. biosynth. 23
-
1-[1-(3-bromophenyl)cyclopropyl]methanamine - C10H12BrN. Chemsrc. 24
-
Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. 25
-
Highly Enantioselective Synthesis of Halogenated Cyclopropanes via Enzyme‐Catalyzed Carbene Transfer. ResearchGate. 1
-
Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. ResearchGate. 7
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. 3
-
(3-Bromophenyl)(cyclopropyl)methanamine. ChemScene. 26
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. 2
-
Bromopride and Impurities. BOC Sciences.
-
Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. PubMed. 6
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. [1-(4-Bromophenyl)cyclopropyl]methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 19. hplc.today [hplc.today]
- 20. PubChemLite - this compound (C4H8BrN) [pubchemlite.lcsb.uni.lu]
- 21. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 22. biotage.com [biotage.com]
- 23. calpaclab.com [calpaclab.com]
- 24. 1-[1-(3-bromophenyl)cyclopropyl]methanamine - C10H12BrN | CSSB00000756303 [chem-space.com]
- 25. researchgate.net [researchgate.net]
- 26. chemscene.com [chemscene.com]
Safety Operating Guide
(1-Bromocyclopropyl)methanamine proper disposal procedures
Senior Application Scientist Note: The following guide addresses the specific disposal requirements for (1-Bromocyclopropyl)methanamine (and its common hydrochloride salt). Due to the unique combination of a strained cyclopropane ring, a reactive halogen, and a primary amine, this compound requires a disposal strategy that mitigates ring-opening exotherms and strictly adheres to halogenated waste protocols.[1] This is not a standard "drain pour" chemical.[2]
Executive Safety Summary
-
Primary Classification: Halogenated Organic Waste . The presence of the bromine atom mandates this classification under EPA and international standards.
-
Critical Prohibition: DO NOT dispose of down the drain. DO NOT mix with strong oxidizers (e.g., nitric acid, permanganates) or strong bases in the waste stream, as this may trigger rapid, exothermic ring-opening reactions.[1]
-
Disposal Method: The only acceptable method is High-Temperature Incineration via a licensed hazardous waste contractor.
-
Immediate Action: Segregate into a dedicated "Halogenated Waste" container compatible with amines (e.g., HDPE or glass).[1]
Chemical Profile & Hazard Analysis
To dispose of this chemical safely, we must understand why it is hazardous.[1] The molecule contains three conflicting functional motifs that dictate its handling.
| Functional Motif | Hazard Characteristic | Disposal Implication |
| Bromine Atom | Halogenated Organic | Mandatory Segregation: Must be separated from non-halogenated solvents to prevent contamination of fuel-blending waste streams. High disposal cost category.[3] |
| Cyclopropane Ring | High Ring Strain (~27.5 kcal/mol) | Energetic Instability: The ring is prone to opening under thermal stress or strong acid catalysis. Waste containers must be kept cool and away from heat sources.[4][5][6] |
| Methanamine Group | Basic / Nucleophilic | Incompatibility: If in free-base form, it reacts violently with acids.[1] If in salt form (HCl), it is acidic.[1] Avoid mixing with cyanides or sulfides (potential gas evolution). |
Disposal Decision Matrix
Use the following logic flow to determine the correct physical handling of the waste.
Figure 1: Decision matrix for classifying and processing this compound waste. Note that regardless of the solvent used, the final mixture is classified as Halogenated.[1]
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
-
PPE: Nitrile gloves (double-gloved recommended due to organobromide permeability), chemical splash goggles, and a lab coat.[1] Work inside a fume hood.
-
Vessel: Use a screw-top container made of HDPE (High-Density Polyethylene) or Amber Glass . Avoid metal containers which may corrode if the amine hydrolyzes to release HBr.
Phase 2: Solubilization (For Solids)
If you possess the solid hydrochloride salt:
-
Do not dispose of the solid directly into a large liquid waste carboy (risk of clogging or "hot spots").
-
Dissolve the solid in a minimal amount of Methanol or Dichloromethane (DCM) .
-
Why DCM? It is already halogenated, keeping the waste stream consistent.[1]
-
Why Methanol? Good solubility for amine salts; burns clean in incinerators.
-
Phase 3: Transfer & Labeling
-
Pour the solution into the Halogenated Waste carboy.
-
Quenching (NOT Recommended for Routine Disposal): Do not attempt to chemically destroy the cyclopropane ring in the lab (e.g., using strong acids) unless strictly necessary. The heat of reaction can be dangerous. Rely on the professional incinerator for destruction.
-
Labeling: The tag must explicitly state:
Phase 4: Regulatory Handoff
-
Contact your EHS (Environmental Health & Safety) department.[7]
-
Request a pickup for "Halogenated Organic Solvents/Waste."
-
Ensure the manifest lists the waste as containing Bromine .
Chemical Compatibility & Storage
Before disposal, ensure the waste container does not contain incompatible chemicals.[1][8]
| Chemical Class | Compatibility Status | Reason for Incompatibility |
| Strong Oxidizers (Nitric Acid, Peroxides) | DANGER | Amines are easily oxidized; can lead to fire or explosion. |
| Strong Acids (Sulfuric, concentrated HCl) | CAUTION | Exothermic reaction with free amines; potential to ring-open the cyclopropane. |
| Alkali Metals (Sodium, Lithium) | DANGER | Reacts with organic halides (Wurtz-type reaction) leading to fire.[1] |
| Halogenated Solvents (DCM, Chloroform) | COMPATIBLE | Preferred carrier solvent for disposal.[1] |
| Alcohols (Ethanol, Methanol) | COMPATIBLE | Acceptable carrier solvent.[1] |
Spill Contingency Plan
If a spill occurs during the transfer process:
-
Evacuate & Ventilate: The amine functionality may have a fishy, ammonia-like odor. The bromide component may be a lachrymator (tear-inducing). Clear the immediate area.[4][7]
-
Absorb: Do not wipe with paper towels (flammability risk). Use vermiculite or clay-based absorbents .[9]
-
Decontaminate:
-
Disposal of Debris: Label the debris container as "Solid Hazardous Waste (Halogenated Debris)" .
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Hazardous Waste Codes (F-List). [Link]
-
National Institutes of Health (NIH) - PubChem. Bromocyclopropane Compound Summary (Analogous Reactivity Data). [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] (Chapter 8: Management of Waste). [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. fishersci.com [fishersci.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
